molecular formula C20H19N3O4S B2385895 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 486398-11-2

2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2385895
CAS No.: 486398-11-2
M. Wt: 397.45
InChI Key: VHYNOPWEDXEWND-UHFFFAOYSA-N
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Description

2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that features a combination of oxadiazole, indoline, and ethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thioether Formation: The oxadiazole intermediate is then reacted with a thiol to introduce the thioether linkage.

    Indoline Attachment: The final step involves the coupling of the thioether intermediate with an indoline derivative under appropriate conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the indoline moiety may enhance binding affinity through π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone: Similar structure but lacks the methoxy groups on the phenyl ring.

    2-((5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the 3,4-dimethoxyphenyl group in 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone distinguishes it from similar compounds, potentially offering unique electronic and steric properties that can be advantageous in specific applications.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-25-16-8-7-14(11-17(16)26-2)19-21-22-20(27-19)28-12-18(24)23-10-9-13-5-3-4-6-15(13)23/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYNOPWEDXEWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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